molecular formula C14H14N2O2 B1271880 3-Benzyloxybenzhydrazide CAS No. 228419-13-4

3-Benzyloxybenzhydrazide

Cat. No. B1271880
M. Wt: 242.27 g/mol
InChI Key: JKJQCSNZIBXALH-UHFFFAOYSA-N
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Description

3-Benzyloxybenzhydrazide is a compound that belongs to the class of benzohydrazides, characterized by the presence of a hydrazide functional group attached to a benzene ring which is further substituted with a benzyloxy group. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzohydrazide derivatives is typically achieved through the reaction of corresponding benzaldehydes with benzohydrazide. For instance, (E)-N′-(4-Benz­yloxy-3-methoxy­benzyl­idene)benzohydrazide was prepared by reacting 4-benz­yloxy-3-methoxy­benzaldehyde with benzohydrazide . Similarly, other benzohydrazide derivatives have been synthesized using various aldehydes and hydrazides, as demonstrated in the synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of (E)-N′-(4-Benz­yloxy-3-methoxy­benzyl­idene)benzohydrazide shows that the central vanillin system forms dihedral angles with the planes of the benzohydrazide and benzyl groups, indicating the spatial arrangement of the substituents . The molecular structures are further stabilized by intermolecular hydrogen bonding, as seen in various benzohydrazide derivatives .

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo a range of chemical reactions, including cyclization and conjugate addition, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . These reactions are often catalyzed by palladium and can exhibit significant stereoselectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are influenced by their molecular structure. For instance, the presence of substituents like methoxy, benzyloxy, and nitro groups can affect the compound's antimicrobial activity, as seen in the study of various benzohydrazide analogs . The electronic properties, such as HOMO and LUMO energies, can be determined using computational methods like DFT, providing insights into the compound's reactivity . Additionally, the vibrational frequencies obtained from FT-IR and FT-Raman spectroscopy can be used to assign different functional groups present in the molecule .

Scientific Research Applications

1,2,3-Triazoles have found broad applications in various fields :

  • Drug Discovery : They are used in the synthesis of many medicinal compounds due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
  • Organic Synthesis : They are used as building blocks in organic synthesis due to their high reactivity and distinct electronic characteristics .
  • Polymer Chemistry : They are used in the synthesis of polymers due to their high stability and tunable reactivity .
  • Supramolecular Chemistry : They are used in the design of supramolecular structures due to their strong dipole moment and hydrogen bonding ability .
  • Bioconjugation : They are used in bioconjugation reactions due to their high reactivity and biocompatibility .
  • Chemical Biology : They are used in the study of biological systems due to their high stability and biocompatibility .

Future Directions

The future directions of “3-Benzyloxybenzhydrazide” and similar compounds depend on ongoing research and development efforts .

properties

IUPAC Name

3-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJQCSNZIBXALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370746
Record name 3-Benzyloxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxybenzhydrazide

CAS RN

228419-13-4
Record name 3-Benzyloxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228419-13-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Xie, X Wang, RH Yao, TT Fan, XX Chen… - Russian Journal of …, 2022 - Springer
A triphenylamine-based “turn-on” fluorescent chemosensor, (E)-3-(benzyloxy)-N′-{[4′-(diphenylamino)-4-hydroxy[1,1′-biphenyl]-3-yl]methylidene}benzohydrazide (BDHBMB), …
Number of citations: 1 link.springer.com

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